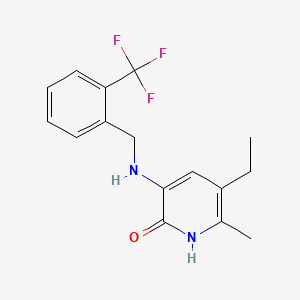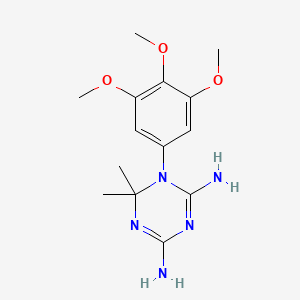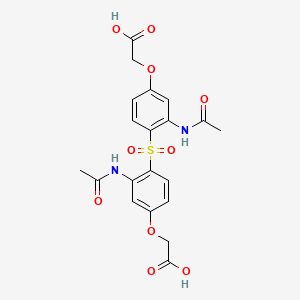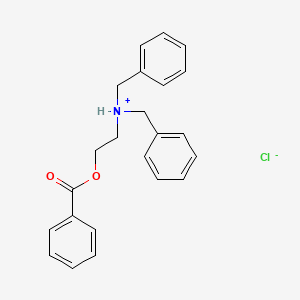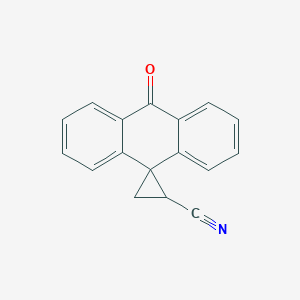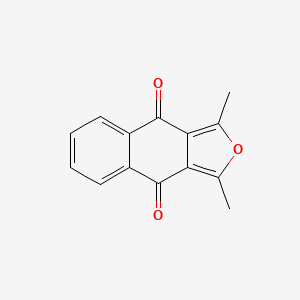
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione is a complex organic compound belonging to the class of naphthofurans. This compound is characterized by a fused ring structure that includes both naphthalene and furan moieties. It is known for its significant biological and pharmacological activities, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione can be synthesized through various methods, including:
Cycloaddition Reactions: One common method involves a [3+2] cycloaddition reaction mediated by visible light.
Palladium-Catalyzed Reactions: Another method involves the use of palladium-catalyzed reverse hydrogenolysis for the coupling of 2-hydroxy-1,4-naphthoquinones with olefins.
Industrial Production Methods
Industrial production methods for this compound are typically based on scalable versions of the synthetic routes mentioned above. These methods are optimized for higher yields and cost-effectiveness, often involving continuous flow processes and advanced catalytic systems.
Análisis De Reacciones Químicas
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium on carbon (Pd/C) is a common catalyst used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, dihydro derivatives, and substituted naphthofurans.
Aplicaciones Científicas De Investigación
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with unique photochromic properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets specific enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to cell death.
Comparación Con Compuestos Similares
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione can be compared with other similar compounds, such as:
Uniqueness
What sets this compound apart is its unique combination of biological activities and photochromic properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
5339-09-3 |
|---|---|
Fórmula molecular |
C14H10O3 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
1,3-dimethylbenzo[f][2]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H10O3/c1-7-11-12(8(2)17-7)14(16)10-6-4-3-5-9(10)13(11)15/h3-6H,1-2H3 |
Clave InChI |
OUHKARAJFJGDPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(O1)C)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


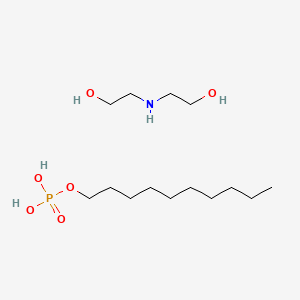
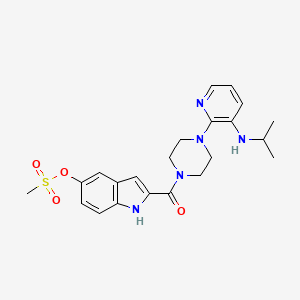

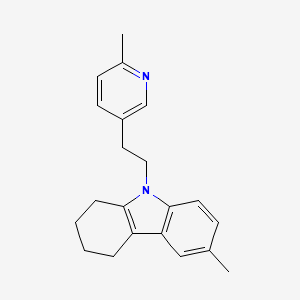
![19-ethyl-19-hydroxy-12-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12798979.png)
